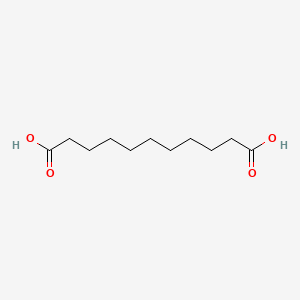

Undecanedioic Acid

Beschreibung

This compound has been reported in Aloe africana, Trypanosoma brucei, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

undecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHHRRTOZQPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044862 | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.1 mg/mL | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-04-6, 1052-04-6 | |

| Record name | Undecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | undecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7059GFK8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Undecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Undecanedioic Acid from Renewable Resources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, a dicarboxylic acid with an eleven-carbon chain, is a valuable platform chemical with applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. Traditionally derived from petrochemical feedstocks, there is a growing demand for sustainable and renewable routes to its production. This technical guide provides an in-depth overview of the synthesis of this compound from renewable resources, focusing on both chemical and biological methodologies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of green chemistry and bio-based manufacturing. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates key pathways and workflows through diagrams.

Chemical Synthesis from Renewable Feedstocks

The primary renewable feedstock for the chemical synthesis of this compound is castor oil, a non-edible vegetable oil rich in ricinoleic acid. The synthesis typically involves a two-step process: the conversion of a ricinoleic acid derivative to an intermediate, followed by oxidative cleavage to yield this compound.

Chemo-enzymatic Synthesis from Ricinoleic Acid

A practical chemo-enzymatic approach for the synthesis of 1,11-undecanedioic acid from ricinoleic acid has been demonstrated, achieving a notable overall molar yield.[1][2] This method combines a biological transformation step with conventional chemical reactions.

Step 1: Biotransformation of Ricinoleic Acid

-

Microorganism and Pre-culture: A recombinant Escherichia coli expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase is used. A single colony is inoculated into Luria-Bertani (LB) broth containing a suitable antibiotic and incubated overnight at 37°C with shaking.

-

Main Culture and Induction: The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) containing the antibiotic. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is further incubated at 25°C for 12 hours.

-

Whole-Cell Biotransformation: The induced cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a high cell density (e.g., 20 g dry cells per liter). Ricinoleic acid is added to the cell suspension to initiate the biotransformation. The reaction is carried out at 30°C with agitation for a specified duration (e.g., 8 hours), during which ricinoleic acid is converted to (Z)-11-(heptanoyloxy)undec-9-enoic acid.[1][2]

-

Product Extraction: After the biotransformation, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate.

Step 2: Chemical Conversion to 1,11-Undecanedioic Acid

-

Reduction: The extracted ester from the previous step is subjected to chemical reduction of the carbon-carbon double bond.

-

Hydrolysis: The ester bond is then hydrolyzed to yield 11-hydroxyundecanoic acid.

-

Oxidation: Finally, the 11-hydroxyundecanoic acid is oxidized to 1,11-undecanedioic acid.[1][2]

| Parameter | Value | Reference |

| Biotransformation Conversion Yield | 84% | [1][2] |

| Chemical Transformation Conversion Yield | 65% | [1][2] |

| Overall Molar Yield of 1,11-Undecanedioic Acid from Ricinoleic Acid | 55% | [1][2] |

| Final Ester Product Concentration (Biotransformation) | 53 mM | [1][2] |

| Volumetric Productivity (Biotransformation) | 6.6 mM h⁻¹ | [1][2] |

Synthesis via Pyrolysis of Castor Oil and Oxidation of Undecylenic Acid

A more traditional route involves the pyrolysis of castor oil to produce undecylenic acid, which is then oxidatively cleaved to form this compound.[3]

Step 1: Pyrolysis of Castor Oil to Undecylenic Acid

-

Raw Material Preparation: Castor oil is used as the starting material.

-

Pyrolysis: The methyl ester of ricinoleic acid (derived from castor oil) is subjected to cracking at high temperatures (500–600 °C) in the presence of steam.[3] This process yields undecylenic acid and heptanal.

-

Purification: The resulting mixture is then distilled to separate and purify the undecylenic acid.

Step 2: Oxidation of Undecylenic Acid to this compound

-

Oxidative Cleavage: The terminal double bond of undecylenic acid is cleaved through an oxidation reaction. Ozonolysis is a common method for this transformation, where ozone is passed through a solution of the alkene, followed by a work-up step to yield the carboxylic acid.[4][5][6]

-

Reaction Conditions: The ozonolysis is typically carried out in an organic solvent at low temperatures. The subsequent work-up can be either oxidative (e.g., with hydrogen peroxide) or reductive, with the former directly yielding the carboxylic acid.

-

Purification: The final product, this compound, is then purified, for example, by recrystallization.

Biological Synthesis via Microbial Fermentation

Microbial fermentation presents a promising and sustainable alternative for the production of dicarboxylic acids, including this compound. This approach typically utilizes engineered microorganisms that can convert renewable feedstocks like fatty acids or sugars into the desired product. The key metabolic pathway involved is the ω-oxidation of fatty acids.

Production of this compound using Candida tropicalis

The yeast Candida tropicalis is a well-studied microorganism for the production of long-chain dicarboxylic acids. It can convert n-alkanes and fatty acids into their corresponding α,ω-dicarboxylic acids.

-

Microorganism and Inoculum Preparation: A mutant strain of Candida tropicalis with enhanced dicarboxylic acid production capabilities is used. A pre-culture is prepared by inoculating a single colony into a yeast extract-peptone-dextrose (YPD) medium and incubating it at 30°C with shaking until the exponential growth phase is reached.

-

Fermentation Medium: A defined fermentation medium is prepared containing a carbon source (e.g., glucose or sucrose (B13894) for cell growth), a nitrogen source (e.g., ammonium (B1175870) sulfate), mineral salts, and trace elements.

-

Fermentation Process: The fermentation is carried out in a bioreactor with controlled temperature (28-30°C), pH, and dissolved oxygen levels. The process is often biphasic:

-

Growth Phase: The microorganism is first grown on a readily metabolizable carbon source to achieve a high cell density.

-

Production Phase: Once a sufficient biomass is reached, the substrate for dicarboxylic acid production (e.g., n-tridecane or a fatty acid ester) is fed to the culture. The pH is typically maintained in the range of 7.5-8.0 to facilitate product secretion and recovery.[7]

-

-

Substrate Feeding: The substrate is fed to the fermenter in a controlled manner to avoid toxicity and to maintain a high production rate.

-

Product Recovery: After the fermentation, the this compound is recovered from the broth. This can be achieved by acidification of the broth to precipitate the dicarboxylic acid, followed by filtration or centrifugation, and subsequent purification steps like recrystallization.

| Parameter | Substrate | Value | Reference |

| Product Titer (1,11-dicarboxylic acid) | n-Tridecane | 182.6 g/L | [7] |

| Fermentation Time | n-Tridecane | 6 days | [7] |

| Product Purity | n-Tridecane | ~96.8% | [7] |

| Conversion Rate | n-Tridecane | 87.8% | [7] |

| Product Titer (1,13-tridecanedioic acid) | n-Tridecane | 172 g/L | [8][9] |

Metabolic Engineering Strategies for Enhanced Production

To improve the efficiency of microbial dicarboxylic acid production, metabolic engineering strategies are often employed. These strategies aim to channel more of the carbon flux towards the desired product and prevent its degradation.

-

Blocking β-oxidation: The β-oxidation pathway is the primary route for fatty acid degradation in many microorganisms. By knocking out key genes in this pathway (e.g., acyl-CoA oxidase), the fatty acid substrate is redirected towards the ω-oxidation pathway, leading to a significant increase in dicarboxylic acid yield.

-

Overexpression of ω-oxidation pathway enzymes: The ω-oxidation pathway involves a series of enzymes, including cytochrome P450 monooxygenase, fatty alcohol oxidase, and fatty aldehyde dehydrogenase. Overexpressing the genes encoding these enzymes can enhance the overall rate of dicarboxylic acid synthesis.

-

Improving substrate uptake and product export: Engineering transporter proteins can facilitate the uptake of the fatty acid substrate into the cell and the export of the dicarboxylic acid product out of the cell, thereby improving the overall process efficiency.[10]

Visualizing the Synthesis Pathways and Workflows

To provide a clearer understanding of the processes described, the following diagrams illustrate the key chemical and biological pathways for the synthesis of this compound from renewable resources.

References

- 1. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20130078685A1 - Ozonolysis of unsaturated fatty acids and derivatives thereof - Google Patents [patents.google.com]

- 6. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 标题:[Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane].【化源网】 [chemsrc.com]

- 8. [Study on fermentation of 1,13-tridecanedioic acid by Candida tropicalis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Undecanedioic Acid and its Production

An In-depth Technical Guide to the Biological Fermentation of Undecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological fermentation process for producing this compound, a valuable C11 α,ω-dicarboxylic acid. The document covers the core aspects of microbial production, including metabolic pathways, fermentation protocols, and downstream processing, with a focus on the yeast Candida tropicalis, a key microorganism in this field.

This compound is a long-chain dicarboxylic acid with applications in the synthesis of polymers, adhesives, and fragrances.[1] Traditionally produced through chemical synthesis, biotechnological routes using microbial fermentation offer a more sustainable alternative.[2] The primary microbial pathway for the production of this compound and other long-chain dicarboxylic acids is the ω-oxidation of n-alkanes or fatty acids.[3][4]

Metabolic Engineering for Enhanced Production

The efficiency of this compound production in wild-type microorganisms is often limited by competing metabolic pathways, particularly β-oxidation, which degrades the fatty acid substrate and the dicarboxylic acid product.[4] Metabolic engineering strategies are therefore crucial for optimizing production strains.

A key strategy involves the disruption of the β-oxidation pathway. This is typically achieved by knocking out the genes encoding for acyl-CoA oxidase (POX genes), the first enzyme in the β-oxidation spiral.[4] By blocking this pathway, the fatty acid substrate is channeled into the ω-oxidation pathway, significantly increasing the yield of the desired dicarboxylic acid.[4]

To further enhance productivity, the rate-limiting steps in the ω-oxidation pathway can be targeted. This often involves the amplification of genes encoding cytochrome P450 monooxygenase and its redox partner, NADPH-cytochrome P450 reductase.[4] These enzymes catalyze the initial hydroxylation of the terminal methyl group of the n-alkane or fatty acid, a critical step in the pathway.[3]

Biosynthetic Pathway: ω-Oxidation

The ω-oxidation pathway is the central metabolic route for the microbial conversion of n-alkanes and fatty acids to α,ω-dicarboxylic acids. The process begins with the terminal hydroxylation of the substrate, followed by successive oxidations to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid.

Fermentation Protocol

The production of this compound is typically carried out in a fed-batch fermentation process using a genetically engineered strain of Candida tropicalis. The process is often divided into a growth phase to generate sufficient biomass and a production phase where the substrate is converted to the dicarboxylic acid.

Media Composition

Seed Medium (YEPD):

-

Yeast Extract: 10 g/L

-

Peptone: 20 g/L

-

Dextrose (Glucose): 20 g/L

Fermentation Medium: [1]

-

Glucose: 62 g/L

-

(NH₄)₂SO₄: 1 g/L

-

KH₂PO₄: 8 g/L

-

Na₂HPO₄·12H₂O: 10.08 g/L

-

MgSO₄·7H₂O: 6.15 g/L

-

Urea: 3 g/L

-

NaCl: 2 g/L

-

Vitamin B₁: 0.2 g/L

Inoculum Preparation

-

A single colony of the Candida tropicalis production strain is inoculated into a flask containing YEPD seed medium.

-

The culture is incubated at 30°C with shaking at 220 rpm for 12-24 hours.[1]

Fermentation Conditions

-

The fermenter containing the sterile fermentation medium is inoculated with the seed culture.

-

The growth phase is carried out at 30°C with controlled pH and dissolved oxygen levels.

-

Once a sufficient cell density is reached, the production phase is initiated by feeding the substrate (e.g., n-undecane or undecanoic acid).

-

The pH is controlled during the production phase, often with a programmed increase from around 7.2 to 8.1 to maintain the solubility of the dicarboxylic acid and enhance its excretion.

-

The fermentation is continued for several days, with periodic feeding of the substrate and monitoring of the this compound concentration.

Quantitative Data on Dicarboxylic Acid Production

While specific data for this compound is limited in publicly available literature, data from the fermentation of similar long-chain dicarboxylic acids using engineered Candida tropicalis provide valuable benchmarks.

| Dicarboxylic Acid | Strain | Substrate | Titer (g/L) | Productivity (g/L/h) | Molar Yield (%) | Reference |

| 1,13-Tridecanedioic Acid | Candida tropicalis SP-UV-56 | n-Tridecane | 172 | - | - | [5] |

| Dodecanedioic Acid | Candida tropicalis | Dodecanoic acid methyl ester | 66 | - | - | [6] |

Downstream Processing

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to isolate the product with high purity.[7]

Biomass Removal

The first step is the separation of the Candida tropicalis cells from the fermentation broth. This is typically achieved through centrifugation or filtration.[7]

Product Precipitation and Isolation

-

The pH of the cell-free broth is adjusted to below 4.0 with an inorganic acid.[8]

-

This acidification causes the this compound to precipitate out of the solution.

-

The precipitated dicarboxylic acid is then collected by filtration or centrifugation.

Purification

Further purification is often necessary to remove residual impurities.

-

Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent.[9]

-

Melt Crystallization: This technique involves melting the crude product and then cooling it under controlled conditions to form highly pure crystals.[9][10]

-

Solvent Extraction: Liquid-liquid extraction can be used to separate the dicarboxylic acid from other components in the fermentation broth.[7]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Cloning and Characterization of Three Fatty Alcohol Oxidase Genes from Candida tropicalis Strain ATCC 20336 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

- 4. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 标题:[Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane].【化源网】 [chemsrc.com]

- 6. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 8. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]

- 9. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

physical and chemical properties of undecanedioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of undecanedioic acid. It includes quantitative data, detailed experimental protocols for property determination, and insights into its application in drug development, particularly as a linker in Proteolysis-Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, also known as 1,9-nonanedicarboxylic acid, is a dicarboxylic acid with the chemical formula C₁₁H₂₀O₄.[1] It typically appears as a white to off-white crystalline solid, powder, or flakes.[2][3] This long-chain dicarboxylic acid is of significant interest due to its utility in various industrial applications, including the synthesis of polymers, lubricants, corrosion inhibitors, and fragrances.[3][4]

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol |

| Appearance | White to off-white crystalline solid/powder/flakes |

| Melting Point | 108-110 °C |

| Boiling Point | 372 - 400.1 °C at 760 mmHg |

| Density | 1.084 - 1.195 g/cm³ at 21 °C |

| Water Solubility | 0.44 - 5.1 g/L at 20-21 °C |

| pKa (Strongest Acidic) | ~4.48 - 4.65 |

| Vapor Pressure | 1.61 x 10⁻⁷ mmHg at 25 °C |

Table 1: Key Physical and Chemical Properties of this compound.

| Property | Value |

| LogP | 2.41 - 2.71 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 10 |

| Polar Surface Area | 74.6 Ų |

| Refractive Index | ~1.475 - 1.673 |

| Flash Point | 209.9 °C |

Table 2: Additional Physicochemical Parameters of this compound.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer[6]

-

Mortar and pestle[7]

-

Spatula[7]

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.[7]

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the solid into the sealed end.[6][8]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.[5]

-

The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate measurement).[5][9]

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.[5][9]

Determination of Boiling Point (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10]

Apparatus:

-

Thiele tube[11]

-

Small test tube[10]

-

Capillary tube (sealed at one end)[10]

-

Thermometer[10]

-

Heating oil (e.g., mineral oil)[11]

-

Bunsen burner or other heat source[10]

Procedure:

-

A small amount of liquid this compound (if melted) is placed in the small test tube.

-

A capillary tube, with its sealed end up, is inverted and placed into the test tube containing the sample.[11]

-

The test tube is attached to a thermometer.[11]

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.[11]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]

-

Heating is stopped, and the apparatus is allowed to cool slowly.[11]

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Water Solubility (Flask Method - OECD Guideline 105)

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[12][13][14][15]

Apparatus:

-

Constant temperature water bath (20 ± 0.5 °C)[12]

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical method for quantification (e.g., HPLC, GC, or titration)[13]

Procedure:

-

An excess amount of solid this compound is added to a flask containing a known volume of distilled water.

-

The flask is securely stoppered and agitated in a constant temperature water bath at 20 °C until equilibrium is reached. A preliminary test can determine the necessary time to achieve saturation.[12][14]

-

Once equilibrium is established, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation or filtration.[13]

-

The concentration of this compound in the clear aqueous solution is determined using a suitable and validated analytical method.[13]

-

The experiment is repeated to ensure the results are reproducible.

Determination of pKa (Potentiometric Titration)

Principle: The pKa, the negative logarithm of the acid dissociation constant (Ka), can be determined by titrating a weak acid with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.[16][17]

Apparatus:

-

Buret[20]

-

Magnetic stirrer and stir bar[18]

-

Beakers[20]

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)[18]

-

Volumetric flasks and pipettes

Procedure:

-

A known quantity of this compound is accurately weighed and dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.[18]

-

The standardized strong base is added incrementally from the buret while the solution is continuously stirred.[18]

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is identified from the steepest part of the curve. The volume of base at the half-equivalence point is then determined.

-

The pKa is the pH value at the half-equivalence point.[16] For a dicarboxylic acid, two equivalence points and two pKa values will be observed.

Synthesis and Purification

Synthesis from Castor Oil

This compound can be synthesized from undecylenic acid, which is derived from the pyrolysis of castor oil.[21][22][23][24]

Reaction Scheme: The double bond of undecylenic acid can be oxidatively cleaved to form this compound.

Illustrative Protocol:

-

Oxidation: A solution of undecylenic acid in a suitable solvent is treated with an oxidizing agent (e.g., potassium permanganate (B83412) under basic conditions, followed by acidification, or ozonolysis followed by oxidative workup).

-

Quenching and Extraction: The reaction is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is then purified.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Impurities remain dissolved in the solvent.[25][26][27]

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture).[27][28]

-

If insoluble impurities are present, the hot solution is filtered.

-

The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.[28]

-

The resulting crystals are collected by vacuum filtration.[27]

-

The crystals are washed with a small amount of cold solvent to remove any remaining impurities.[25]

-

The purified crystals are then dried to remove the solvent.

Role in Drug Development: PROTAC Linkers

This compound and its derivatives are utilized as linkers in the development of Proteolysis-Targeting Chimeras (PROTACs).[29][30][31][32] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[33][34][35][36]

A PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[32][33] The linker's length and composition are critical for the PROTAC's efficacy.[33] The alkyl chain of this compound can serve as a flexible and effective linker.[31]

Mechanism of Action of PROTACs

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: PROTAC-mediated protein degradation pathway.

This mechanism allows for the targeted removal of disease-causing proteins, offering a promising therapeutic strategy for a wide range of conditions. The versatility of linkers derived from molecules like this compound is crucial for optimizing the potency and selectivity of these novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Water Solubility | Scymaris [scymaris.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. web.williams.edu [web.williams.edu]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pennwest.edu [pennwest.edu]

- 21. Undecylenic acid: a valuable and physiologically active renewable building block from castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. castoroil.in [castoroil.in]

- 24. pjsir.org [pjsir.org]

- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 26. scs.illinois.edu [scs.illinois.edu]

- 27. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 28. odinity.com [odinity.com]

- 29. selleckchem.com [selleckchem.com]

- 30. targetmol.com [targetmol.com]

- 31. file.chemscene.com [file.chemscene.com]

- 32. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 33. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Using Protein Degradation To Target the Undruggable | Technology Networks [technologynetworks.com]

- 36. oxfordglobal.com [oxfordglobal.com]

An In-depth Technical Guide to Undecanedioic Acid (CAS Number: 1852-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid, with the CAS number 1852-04-6, is a long-chain alpha,omega-dicarboxylic acid.[1] Structurally, it is comprised of a nine-carbon aliphatic chain flanked by two carboxylic acid groups.[1] This bifunctional nature makes it a valuable chemical intermediate in a variety of industrial and research applications. Its utility spans from the synthesis of high-performance polymers, such as polyamides and polyesters, to its use in lubricants, adhesives, and fragrances.[2] In the realm of drug development and biomedical research, this compound is gaining attention as a versatile linker molecule in the design of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), and is a known metabolite in fatty acid metabolism. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, applications in drug development, and its role in metabolic pathways.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₄ | [1] |

| Molecular Weight | 216.27 g/mol | [1] |

| Melting Point | 108-110 °C | [1][3] |

| Water Solubility | 5.1 g/L (at 21 °C) | [4] |

| pKa | ~4.48 | [5] |

| LogP | 2.7 | [1] |

| Appearance | White to off-white crystalline solid, powder, or flakes | [2][3] |

| EINECS Number | 217-440-6 | [3] |

Synthesis of this compound

This compound can be synthesized through various chemical and biotechnological routes. Below are detailed protocols for two distinct methods.

Chemical Synthesis: Oxidation of 11-hydroxyundecanoic acid

This method describes the oxidation of a long-chain hydroxy acid to the corresponding dicarboxylic acid.

Experimental Protocol:

-

Preparation of Oxidizing Solution: Dissolve periodic acid (11.4 g, 50 mmol) and chromium trioxide (23 mg, 0.23 mmol) in a 75% acetonitrile/water solution to a final volume of 114 mL. Allow 1-2 hours for complete dissolution to create the H₅IO₆/CrO₃ stock solution.

-

Reaction Setup: In a separate flask, dissolve 11-hydroxyundecanoic acid (470 mg) in 12 mL of 75% acetonitrile/water.

-

Oxidation Reaction: While maintaining the reaction temperature between 0-5 °C, add 13 mL of the H₅IO₆/CrO₃ stock solution to the solution of 11-hydroxyundecanoic acid over a period of 30 minutes.

-

Aging: Age the reaction mixture at 0 °C for an additional 45 minutes.

-

Quenching: Quench the reaction by adding an aqueous solution of Na₂HPO₄ (0.7 g in 7 mL of H₂O).

-

Extraction: Add 20 mL of ethyl acetate (B1210297) to the mixture and stir. Separate the organic layer. Saturate the aqueous phase with NaCl and extract four times with 20 mL of 10% methanol (B129727) in ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 15 mL of saline, 15 mL of 5% NaHSO₃, and another 15 mL of saline.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by recrystallization from an ethyl acetate-hexane mixture to yield pure this compound.[3]

Biotransformation from ω-hydroxyundecanoic acid

This protocol utilizes an enzymatic approach for the synthesis of this compound.

Experimental Protocol:

-

Microorganism and Enzyme Preparation: Use a suitable microorganism, such as Pseudomonas putida GPo1, which expresses alcohol dehydrogenase (AlkJ). Prepare a whole-cell biocatalyst by culturing the microorganism under optimal conditions and harvesting the cells.

-

Reaction Medium: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Biotransformation: Resuspend the prepared whole cells in the reaction buffer. Add the substrate, ω-hydroxyundecanoic acid, to the cell suspension. The reaction is typically carried out at a controlled temperature (e.g., 30-37°C) with agitation.

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, separate the cells from the reaction medium by centrifugation.

-

Extraction: Acidify the supernatant to a low pH (e.g., pH 2) with an acid like HCl and extract the this compound with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extract over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by recrystallization.[6]

Applications in Drug Development

This compound's bifunctional nature makes it an attractive component in the design of more complex pharmaceutical agents.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the PROTAC. Dicarboxylic acids, such as this compound, are often used to form these linkers due to their ability to be derivatized at both ends.

Generalized Experimental Workflow for PROTAC Synthesis using a Dicarboxylic Acid Linker:

-

Functionalization of the Dicarboxylic Acid: One of the carboxylic acid groups of this compound is typically activated (e.g., as an N-hydroxysuccinimide ester) or converted to a functional group amenable to coupling (e.g., an amine or an alkyne).

-

Coupling with the First Ligand: The functionalized this compound is then reacted with either the E3 ligase ligand or the target protein ligand.

-

Deprotection/Activation of the Second Terminus: The remaining carboxylic acid group at the other end of the linker is then deprotected or activated.

-

Coupling with the Second Ligand: The final PROTAC molecule is assembled by coupling the linker-ligand intermediate with the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first coupling step).

-

Purification: The final PROTAC product is purified using chromatographic techniques such as HPLC.

Metabolic Pathways

This compound is a metabolite in the omega-oxidation (ω-oxidation) of fatty acids. This is an alternative pathway to the more common beta-oxidation.

Omega-Oxidation of Fatty Acids

Omega-oxidation occurs in the smooth endoplasmic reticulum of liver and kidney cells.[7] It involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.

The key steps are:

-

Hydroxylation: The ω-carbon is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450, O₂, and NADPH.[7]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, such as this compound.[7]

The resulting dicarboxylic acid can then undergo further metabolism through peroxisomal β-oxidation.[5]

References

- 1. This compound | C11H20O4 | CID 15816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [guidechem.com]

- 4. undecane dioic acid, 1852-04-6 [thegoodscentscompany.com]

- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

Solubility of Undecanedioic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of undecanedioic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes available quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding experimental workflows.

Introduction to this compound

This compound (also known as 1,11-undecanedioic acid or 1,9-nonanedicarboxylic acid) is a dicarboxylic acid with the chemical formula C₁₁H₂₀O₄. It is a white crystalline solid at room temperature.[1] Its long carbon chain imparts unique properties, making it a valuable component in the synthesis of polymers, adhesives, lubricants, and as a linker in various chemical applications. In the pharmaceutical industry, dicarboxylic acids like this compound are of interest for their potential use in drug formulation and as building blocks for novel therapeutic agents. A critical aspect of working with this compound is understanding its solubility characteristics in different organic solvents, which is essential for reaction chemistry, purification, and formulation development.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, temperature, and the crystalline form of the acid. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, this section summarizes the available data.

It is generally reported that this compound is readily soluble in polar organic solvents like alcohols and ethers, while exhibiting limited solubility in water.[2]

| Solvent | Temperature (°C) | Solubility | Unit |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 43 | mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 20 | mg/mL |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 (ultrasonic) | mg/mL |

| Dimethylformamide (DMF) | Not Specified | 16 | mg/mL |

| Ethanol | Not Specified | 20 | mg/mL |

| Methanol | Not Specified | 10 (clear solution) | mg/mL |

| Water | 21 | 5.10 | g/L |

Note: The significant variation in reported DMSO solubility may be attributed to factors such as the hydration state of the DMSO and the crystalline form of the this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, this section provides detailed methodologies for three common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5][6]

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined.

Apparatus and Materials:

-

Vials with tight-fitting caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, dry container. This step is crucial to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mole fraction).

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[7][8]

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Equipment for preparing a saturated solution (as in the shake-flask method)

-

Pre-weighed, inert evaporating dish (e.g., glass or aluminum)

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

-

Sampling and Weighing: Carefully withdraw a known volume or mass of the clear supernatant and transfer it to a pre-weighed evaporating dish. Record the exact mass of the saturated solution.

-

Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is preferred for lower boiling points and to prevent degradation.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Laser Monitoring (Dynamic) Method

The laser monitoring or turbidimetric method is a dynamic technique that can be automated for higher throughput.[9][10][11][12][13]

Principle: A laser beam is passed through a solution containing the solute and solvent. The intensity of the transmitted or scattered light is monitored as a function of temperature or composition. The point at which the solid phase completely dissolves (the clear point) or begins to precipitate (the cloud point) is detected by a sharp change in light transmission or scattering.

Apparatus and Materials:

-

Automated solubility measurement system with a laser light source and detector

-

Temperature-controlled sample cell or vial

-

Stirring mechanism

-

Analytical balance

-

This compound

-

Organic solvent

Procedure:

-

Sample Preparation: A known mass of this compound and a known mass or volume of the solvent are placed in the sample cell.

-

Heating/Cooling Cycle: The sample is heated at a controlled rate while being stirred. The laser monitoring system continuously measures the light transmission or scattering.

-

Detection of Dissolution: The temperature at which the last solid particles dissolve, resulting in a sharp increase in light transmission (or decrease in scattering), is recorded as the saturation temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different concentrations of this compound to generate a solubility curve as a function of temperature.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key decision-making and experimental workflows related to the solubility of this compound.

Caption: Logical Workflow for Solvent Selection.

Caption: Experimental Workflow of the Shake-Flask Method.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. corvay-specialty.com [corvay-specialty.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. msesupplies.com [msesupplies.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. radiologiamedicajournal.com [radiologiamedicajournal.com]

- 11. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. rheolution.com [rheolution.com]

- 13. researchgate.net [researchgate.net]

The In Vivo Metabolic Fate of Undecanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid (UDA), a straight-chain dicarboxylic acid with eleven carbon atoms, is an endogenous metabolite found in various biological systems. While not a primary energy source, its metabolism provides insights into alternative fatty acid oxidation pathways and holds relevance for researchers in metabolic diseases and drug development. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Metabolic Pathway

The in vivo metabolism of this compound primarily involves two key pathways: its formation through ω-oxidation of undecanoic acid and its subsequent degradation via β-oxidation .

Formation via ω-Oxidation of Undecanoic Acid

The initial and rate-limiting step in the formation of this compound is the ω-oxidation of undecanoic acid. This process occurs predominantly in the smooth endoplasmic reticulum of liver and kidney cells and serves as an alternative to the primary β-oxidation pathway for fatty acids, becoming more significant when β-oxidation is impaired.[1][2] The ω-oxidation pathway involves a series of enzymatic reactions:

-

ω-Hydroxylation: The terminal methyl group (ω-carbon) of undecanoic acid is hydroxylated to form 11-hydroxyundecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, primarily from the CYP4A and CYP4F subfamilies.[1][2]

-

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 11-oxoundecanoic acid. This step is carried out by alcohol dehydrogenases (ADHs).[1]

-

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of this compound. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs).[1]

Degradation via β-Oxidation

Once formed, this compound is primarily catabolized through the β-oxidation pathway, which occurs in both peroxisomes and mitochondria.[3] This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

-

Acyl-CoA Synthesis: Before entering the β-oxidation spiral, this compound must be activated to its corresponding CoA ester, undecanedioyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

-

Peroxisomal β-Oxidation: Dicarboxylic acids are preferentially metabolized in peroxisomes. The β-oxidation of undecanedioyl-CoA in peroxisomes proceeds through a series of enzymatic steps, yielding shorter-chain dicarboxylic acids and acetyl-CoA.[3]

-

Mitochondrial β-Oxidation: While peroxisomes are the primary site, mitochondria can also contribute to the β-oxidation of dicarboxylic acids, particularly the shorter-chain products of peroxisomal oxidation.[3]

Quantitative Data

Quantitative data on the metabolism of this compound is limited. The following tables summarize available data for the key enzymes involved, with some data extrapolated from studies on analogous substrates due to the scarcity of information specific to this compound.

Table 1: Enzyme Kinetic Parameters for ω-Oxidation

| Enzyme Family | Specific Enzyme (Human) | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Cytochrome P450 | CYP4A11 | Lauric Acid | 48.9 | 3.72 | [4] |

| Alcohol Dehydrogenase | ADH4 | Ethanol | High (mM range) | High | [5] |

| Aldehyde Dehydrogenase | ALDH2 | Acetaldehyde | Low (<1) | - | [6] |

| Aldehyde Dehydrogenase | ALDH1 | Decanal | 0.0029 | - | [7] |

Note: Data for ADH and ALDH are for general substrates and indicate their kinetic characteristics.

Table 2: Concentrations of this compound in Biological Samples

| Biological Matrix | Species | Condition | Concentration | Reference |

| Urine | Human | Healthy | 0.01-0.1 mmol/24h (for 5-decynedioic acid) | [8] |

| Urine | Human | Reye's-like syndrome | Detected | [9] |

| Aorta | Human | Atherosclerotic lesions | Detected | [9] |

Note: Quantitative data for this compound concentrations are scarce. The value for a related dicarboxylic acid is provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the metabolic pathway of this compound.

Protocol 1: Analysis of this compound in Urine by GC-MS

Objective: To quantify the concentration of this compound in urine samples.

Methodology:

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a deuterated dicarboxylic acid).

-

Acidify the sample to pH 1-2 with HCl.

-

Extract the dicarboxylic acids with an organic solvent (e.g., ethyl acetate) twice.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

-

Incubate at 60-70°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the TMS derivative of this compound and the internal standard.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound.

-

The concentration of this compound in the urine sample is calculated by comparing its peak area to that of the internal standard and referencing the calibration curve.

-

Protocol 2: In Vitro ω-Oxidation Enzyme Assay

Objective: To measure the activity of cytochrome P450 enzymes in the ω-hydroxylation of a fatty acid substrate.

Methodology:

-

Microsome Preparation:

-

Isolate microsomes from liver or kidney tissue by differential centrifugation.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Microsomal protein

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Fatty acid substrate (e.g., undecanoic acid)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

-

Extraction and Analysis:

-

Extract the hydroxylated product and the remaining substrate with an organic solvent.

-

Analyze the extract using HPLC or GC-MS to separate and quantify the ω-hydroxylated product.

-

-

Calculation of Activity:

-

Enzyme activity is expressed as the rate of product formation per unit of time per milligram of microsomal protein.

-

Protocol 3: Peroxisomal β-Oxidation Assay

Objective: To measure the rate of β-oxidation of a dicarboxylic acid in isolated peroxisomes.

Methodology:

-

Peroxisome Isolation:

-

Isolate peroxisomes from liver tissue using a density gradient centrifugation method.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., potassium phosphate buffer)

-

Isolated peroxisomes

-

Radiolabeled dicarboxylic acid substrate (e.g., [1-¹⁴C]this compound)

-

Cofactors (e.g., CoA, ATP, NAD⁺)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C.

-

At various time points, stop the reaction by adding perchloric acid.

-

-

Separation of Products:

-

Separate the water-soluble, chain-shortened radiolabeled products from the unreacted substrate by centrifugation and/or solvent extraction.

-

-

Quantification:

-

Measure the radioactivity of the water-soluble fraction using liquid scintillation counting.

-

-

Calculation of Activity:

-

The rate of β-oxidation is calculated from the amount of radioactivity incorporated into the water-soluble products over time.

-

Conclusion

The in vivo metabolism of this compound is a multi-step process involving its synthesis via ω-oxidation and its subsequent degradation through β-oxidation. While specific quantitative data for this compound remains somewhat limited, the established pathways and experimental methodologies provide a solid foundation for further research. This technical guide serves as a valuable resource for scientists and researchers in understanding and investigating the metabolic fate of this and other dicarboxylic acids, with potential implications for metabolic disorders and drug development.

References

- 1. Rat liver metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Omega oxidation - Wikipedia [en.wikipedia.org]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of CYP4A11 as the major lauric acid omega-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Decynedioic acid, an acetylenic compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0000888) [hmdb.ca]

Undecanedioic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on Undecanedioic Acid as a Dicarboxylic Acid Metabolite for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (UDDA), a straight-chain dicarboxylic acid with an eleven-carbon backbone, is an endogenous metabolite found in various biological systems. While it has applications in the synthesis of polymers and fragrances, its role as a metabolic intermediate is of increasing interest in the scientific and medical communities.[1][2] This technical guide provides a comprehensive overview of this compound as a dicarboxylic acid metabolite, detailing its biochemical pathways, physiological and pathological significance, analytical methodologies for its quantification, and its potential role in cellular signaling.

Biochemical Pathways of this compound

This compound is primarily formed through the ω-oxidation of undecanoic acid, a medium-chain fatty acid. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, particularly when β-oxidation is impaired or overloaded. The subsequent catabolism of this compound occurs via peroxisomal β-oxidation.

Formation via ω-Oxidation

The ω-oxidation of fatty acids takes place in the smooth endoplasmic reticulum, primarily in the liver and kidneys. It involves a three-step enzymatic process that converts the terminal methyl group of a fatty acid into a carboxylic acid group.

-

ω-Hydroxylation : This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. These enzymes introduce a hydroxyl group onto the ω-carbon of the fatty acid, forming ω-hydroxyundecanoic acid.

-

Oxidation to an Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to a Carboxylic Acid : Finally, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding this compound.

Catabolism via Peroxisomal β-Oxidation

Once formed, this compound is transported into peroxisomes for catabolism. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the shortening of fatty acids that are poor substrates for mitochondria.

The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the dicarboxylic acid chain. The chain-shortened dicarboxylic acids can then be further metabolized. The final products of the β-oxidation of odd-chain dicarboxylic acids like this compound can include propionyl-CoA and succinyl-CoA, which can then enter the citric acid cycle.

Physiological and Pathophysiological Significance

The ω-oxidation pathway and the subsequent production of dicarboxylic acids, including this compound, are generally considered minor metabolic routes. However, their importance increases under certain physiological and pathological conditions where mitochondrial β-oxidation is compromised or overwhelmed.

Conditions Associated with Increased Dicarboxylic Aciduria:

-

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency : This is the most common inherited disorder of fatty acid oxidation. The deficiency of the MCAD enzyme leads to an accumulation of medium-chain fatty acids, which are then shunted into the ω-oxidation pathway, resulting in a significant increase in the urinary excretion of dicarboxylic acids.[3][4][5][6]

-

Diabetic Ketoacidosis (DKA) : In uncontrolled diabetes, the lack of insulin (B600854) leads to increased lipolysis and a massive influx of fatty acids into the liver. This overwhelms the mitochondrial β-oxidation capacity, leading to increased ω-oxidation and subsequent dicarboxylic aciduria.[7][8][9]

-

Fasting and High-Fat Diets : Prolonged fasting or the consumption of a high-fat diet can also increase the flux of fatty acids to the liver, leading to a mild increase in dicarboxylic acid excretion.

Quantitative Data

While it is well-established that dicarboxylic acid levels are elevated in certain metabolic disorders, specific quantitative data for this compound in human biological fluids are not extensively reported in the literature. The following table summarizes the general findings for dicarboxylic acids in relevant conditions. It is important to note that these are often reported as a profile of several dicarboxylic acids, and specific concentrations of this compound may vary.

| Condition | Biological Fluid | Dicarboxylic Acid Profile | Quantitative Data for this compound | Reference |

| Healthy Individuals | Urine | Low basal levels of various dicarboxylic acids are present. | Specific quantitative ranges are not well-established in large cohorts, but are generally low. | [10][11][12][13] |

| Plasma | Trace amounts of dicarboxylic acids can be detected. | Data is limited, with many studies focusing on a broader fatty acid profile. | [14][15][16] | |

| MCAD Deficiency | Urine | Significant elevation of medium-chain dicarboxylic acids (C6-C12). | Markedly increased, but specific concentration ranges are not consistently reported. | [3][4][5][17][18][19] |

| Diabetic Ketoacidosis | Urine | Increased excretion of a range of dicarboxylic acids. | Elevated, but quantitative data is sparse in the literature. | [7][8][9] |

Experimental Protocols

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Dicarboxylic Acid Analysis

GC-MS Protocol for Urinary Dicarboxylic Acids

This protocol provides a general framework for the analysis of urinary organic acids, including this compound.

-

Sample Preparation :

-

Thaw frozen urine samples to room temperature.

-

To 1-2 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

-

Acidify the sample to a pH < 2 with hydrochloric acid.

-

Perform liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction twice.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization :

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile (B52724).

-

Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis :

-

Gas Chromatograph : Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection : Inject 1-2 µL of the derivatized sample in split or splitless mode.

-

Oven Program : A typical temperature program starts at a low temperature (e.g., 70-80°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.

-

Mass Spectrometer : Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Quantification :

-

Identify the TMS derivative of this compound based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.

-

LC-MS/MS Protocol for Plasma Dicarboxylic Acids

This protocol outlines a method for quantifying dicarboxylic acids in plasma, which often involves a derivatization step to enhance sensitivity.

-

Sample Preparation :

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard mix (e.g., deuterated dicarboxylic acids).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

-